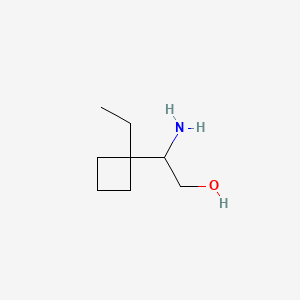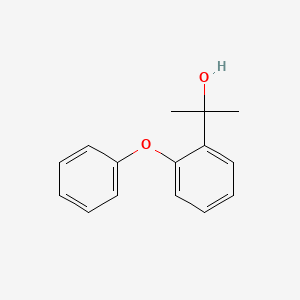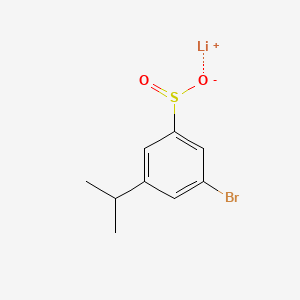
(3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are widely used in pharmaceuticals and organic synthesis. The presence of the tert-butoxy and fluorine substituents in this compound imparts unique chemical properties, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of appropriate precursors.
Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced using tert-butyl alcohol and an appropriate catalyst under controlled conditions.
Fluorination: The fluorine atom can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other suitable reagents.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups, providing a more efficient and sustainable method compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butoxy and fluorine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new piperidine derivatives with different substituents.
Scientific Research Applications
(3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, modulating their activity. The presence of the tert-butoxy and fluorine groups can influence its binding affinity and selectivity, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A compound with a tert-butyl group and a pyrazole ring.
tert-Butyl substituted hetero-donor TADF compounds: Compounds with tert-butyl groups used in organic light-emitting diodes (OLEDs).
Uniqueness
(3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride is unique due to the combination of the piperidine ring, tert-butoxy group, and fluorine atom. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H19ClFNO |
|---|---|
Molecular Weight |
211.70 g/mol |
IUPAC Name |
(3R,5R)-3-fluoro-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride |
InChI |
InChI=1S/C9H18FNO.ClH/c1-9(2,3)12-8-4-7(10)5-11-6-8;/h7-8,11H,4-6H2,1-3H3;1H/t7-,8-;/m1./s1 |
InChI Key |
YRKQFLJIEBKNSI-SCLLHFNJSA-N |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@H](CNC1)F.Cl |
Canonical SMILES |
CC(C)(C)OC1CC(CNC1)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13614266.png)




![3-[6-(Azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea,trifluoroaceticacid](/img/structure/B13614294.png)

![(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B13614315.png)



![(2S,4R)-4-hydroxy-1-[(2R)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13614329.png)

